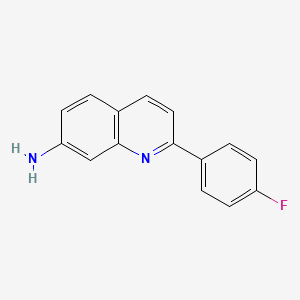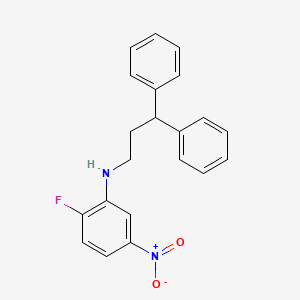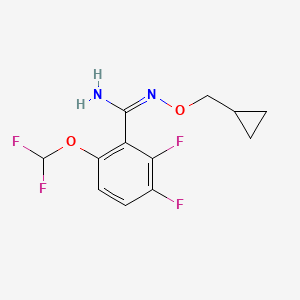
2-(4-Fluoro-phenyl)-quinolin-7-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-phenyl)-quinolin-7-ylamine (FPQ) is a compound that has been extensively studied in the field of scientific research due to its potential applications in a variety of areas.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-phenyl)-quinolin-7-ylamine has been studied extensively for its potential applications in various scientific research areas. It has been studied for its potential application in the development of new drugs, as well as its potential use as a biomarker for the detection of certain diseases. Additionally, 2-(4-Fluoro-phenyl)-quinolin-7-ylamine has been studied for its potential use as an antioxidant, as well as its ability to modulate the activity of certain enzymes.
Wirkmechanismus
Target of Action
Similar compounds have shown fungicidal activities against phytopathogenic fungi
Mode of Action
It’s worth noting that fluorination is considered a means for alteration of conformational landscapes in molecules . This could potentially affect the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect various biochemical pathways.
Pharmacokinetics
A study on similar compounds has analyzed the pharmacokinetic properties of designed compounds .
Result of Action
The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect the compound’s action at the molecular and cellular level.
Action Environment
The effect of fluorine substitution on the conformational landscapes of molecules has been studied . This could potentially affect how environmental factors influence the compound’s action.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(4-Fluoro-phenyl)-quinolin-7-ylamine in lab experiments is its relatively low cost and availability. Additionally, 2-(4-Fluoro-phenyl)-quinolin-7-ylamine is a relatively stable compound, which makes it ideal for use in lab experiments. However, there are some limitations to using 2-(4-Fluoro-phenyl)-quinolin-7-ylamine in lab experiments. For example, 2-(4-Fluoro-phenyl)-quinolin-7-ylamine is not soluble in water, which can limit its use in certain experiments. Additionally, 2-(4-Fluoro-phenyl)-quinolin-7-ylamine is not very soluble in organic solvents, which can also limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-Fluoro-phenyl)-quinolin-7-ylamine in scientific research. For example, further research could be conducted to determine the potential therapeutic applications of 2-(4-Fluoro-phenyl)-quinolin-7-ylamine. Additionally, further research could be conducted to determine the potential use of 2-(4-Fluoro-phenyl)-quinolin-7-ylamine as a biomarker for the detection of certain diseases. Additionally, further research could be conducted to determine the potential use of 2-(4-Fluoro-phenyl)-quinolin-7-ylamine as an antioxidant. Finally, further research could be conducted to determine the potential use of 2-(4-Fluoro-phenyl)-quinolin-7-ylamine in the development of new drugs.
Synthesemethoden
2-(4-Fluoro-phenyl)-quinolin-7-ylamine can be synthesized through a process of nitration and reduction. The first step is to nitrate the compound using nitric acid and sulfuric acid. This will result in the formation of 2-nitro-4-fluorophenylquinoline. The second step is to reduce the nitro group of the compound using a reducing agent such as sodium borohydride. This will result in the formation of 2-(4-fluorophenyl)quinolin-7-ylamine.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)quinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKJJSSCVQROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenyl)-quinolin-7-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)



![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

